![molecular formula C14H12OS B12577796 Phenyl[4-(sulfanylmethyl)phenyl]methanone CAS No. 196491-94-8](/img/structure/B12577796.png)
Phenyl[4-(sulfanylmethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[4-(sulfanylmethyl)phenyl]methanone is an organic compound with the molecular formula C14H12OS It is characterized by the presence of a phenyl group attached to a methanone moiety, which is further substituted with a sulfanylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-(sulfanylmethyl)phenyl]methanone typically involves the reaction of a phenylmethanone derivative with a sulfanylmethylating agent. One common method includes the use of thiol-containing compounds under controlled conditions to introduce the sulfanylmethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl[4-(sulfanylmethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl[4-(sulfanylmethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl[4-(sulfanylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways. The phenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanone, [4-(mercaptomethyl)phenyl]phenyl
- [4-[4-(sulfanylmethyl)phenyl]phenyl]methanethiol
Uniqueness
Phenyl[4-(sulfanylmethyl)phenyl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Eigenschaften
CAS-Nummer |
196491-94-8 |
|---|---|
Molekularformel |
C14H12OS |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
phenyl-[4-(sulfanylmethyl)phenyl]methanone |
InChI |
InChI=1S/C14H12OS/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h1-9,16H,10H2 |
InChI-Schlüssel |
JXUDPCQVJSFZNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


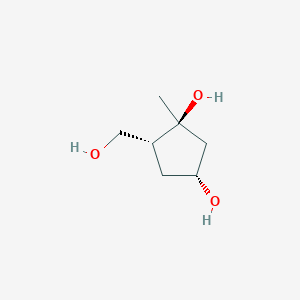
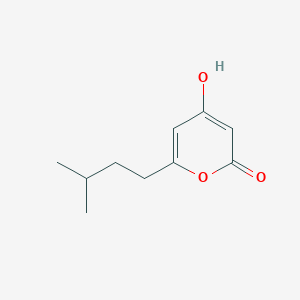
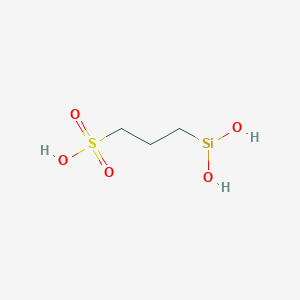
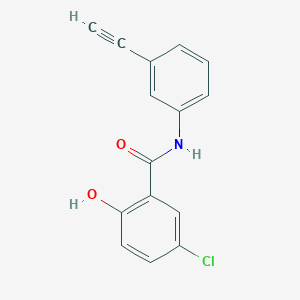
![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)
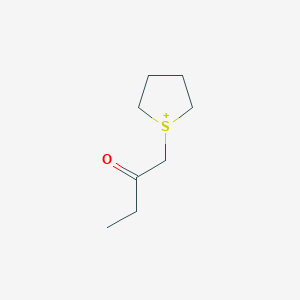
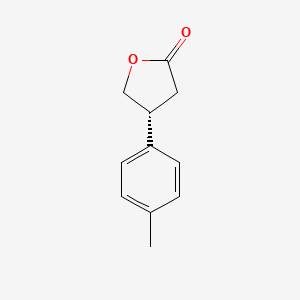
![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)
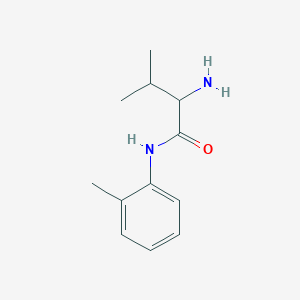
![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
